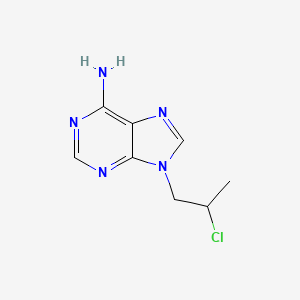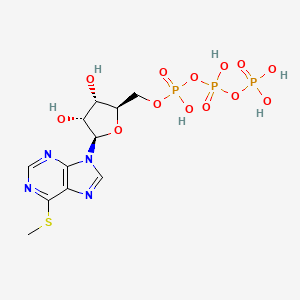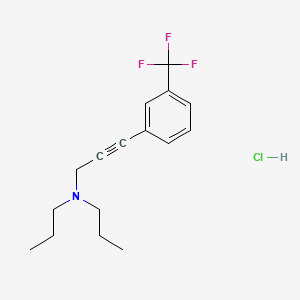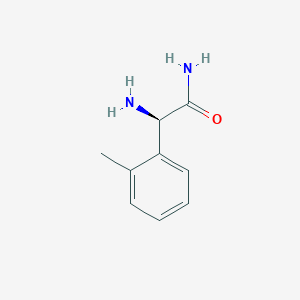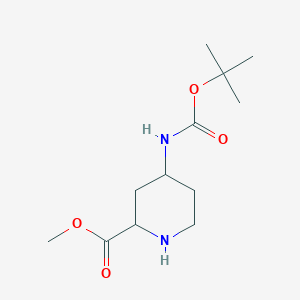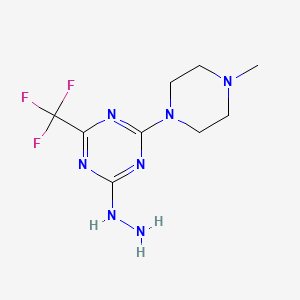
s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-” is a synthetic organic compound belonging to the s-triazine family s-Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-” typically involves the following steps:
Formation of the s-Triazine Core: The s-triazine core can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride.
Introduction of the Hydrazino Group: The hydrazino group can be introduced via nucleophilic substitution reactions using hydrazine or its derivatives.
Attachment of the Methylpiperazinyl Group: The methylpiperazinyl group can be attached through nucleophilic substitution reactions using 4-methylpiperazine.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
化学反应分析
Types of Reactions
“s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-” can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group may yield azo compounds, while substitution reactions may result in the formation of various substituted s-triazines.
科学研究应用
Chemistry
In chemistry, “s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-” can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the hydrazino and methylpiperazinyl groups suggests potential interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, “s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-” may be explored for its therapeutic potential
Industry
In industry, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties make it suitable for various industrial applications.
作用机制
The mechanism of action of “s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-” depends on its specific interactions with molecular targets. The hydrazino group may interact with enzymes or receptors, while the trifluoromethyl group may enhance its binding affinity and stability. The methylpiperazinyl group may contribute to its solubility and bioavailability.
相似化合物的比较
Similar Compounds
- s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-chloromethyl-
- s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-methyl-
- s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-ethyl-
Uniqueness
Compared to similar compounds, “s-Triazine, 2-hydrazino-4-(4-methylpiperazin-1-yl)-6-trifluoromethyl-” is unique due to the presence of the trifluoromethyl group. This group can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance the compound’s interactions with biological targets and improve its pharmacokinetic properties.
属性
CAS 编号 |
58892-47-0 |
|---|---|
分子式 |
C9H14F3N7 |
分子量 |
277.25 g/mol |
IUPAC 名称 |
[4-(4-methylpiperazin-1-yl)-6-(trifluoromethyl)-1,3,5-triazin-2-yl]hydrazine |
InChI |
InChI=1S/C9H14F3N7/c1-18-2-4-19(5-3-18)8-15-6(9(10,11)12)14-7(16-8)17-13/h2-5,13H2,1H3,(H,14,15,16,17) |
InChI 键 |
LNKLXELEWJPPFJ-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2=NC(=NC(=N2)NN)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


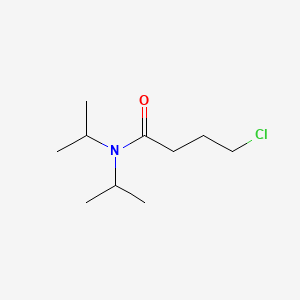
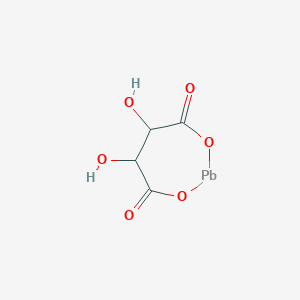

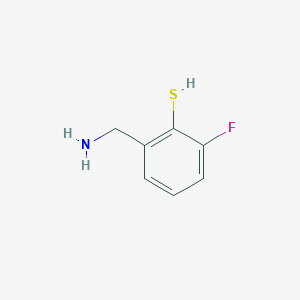
![Trimethyl-[[3-[[3-[(trimethylazaniumyl)methyl]phenyl]diazenyl]phenyl]methyl]azanium;iodide](/img/structure/B13415733.png)
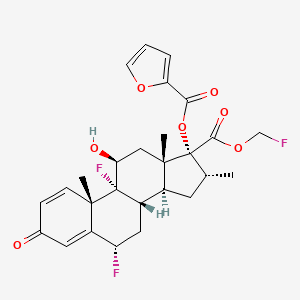
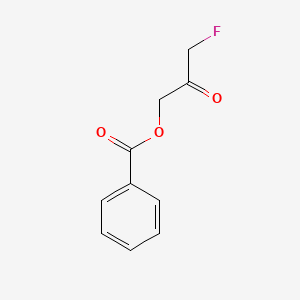
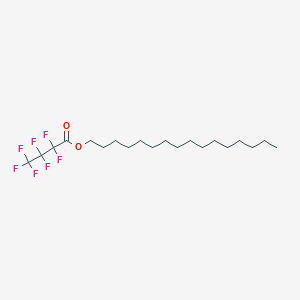
![N-[8-[[[[3-(Aminomethyl)phenyl]methyl]amino]carbonyl]-2-phenylimidazo[1,2-a]pyridin-3-yl]glycine Ethyl Ester](/img/structure/B13415770.png)
